
AZD1080
Vue d'ensemble
Description
AZD-1080 est un inhibiteur puissant et sélectif de la glycogène synthase kinase-3 bêta (GSK-3 bêta). Ce composé a montré un potentiel significatif dans le traitement des maladies neurodégénératives, en particulier la maladie d'Alzheimer, en raison de sa capacité à inhiber la phosphorylation de la protéine tau et à restaurer les déficits de plasticité synaptique .
Applications De Recherche Scientifique
Neurodegenerative Diseases
Alzheimer's Disease:
AZD1080 has been extensively studied for its effects on synaptic plasticity and tau phosphorylation. In preclinical studies, it demonstrated the ability to reverse deficits in long-term potentiation in rodent models, indicating its potential to ameliorate cognitive deficits associated with Alzheimer's disease. The drug was shown to inhibit tau phosphorylation effectively in both human tau-expressing cells and intact rat brains .
Key Findings:
- Long-Term Effects: Subchronic administration was necessary for reversing synaptic plasticity deficits, suggesting that prolonged treatment may be required for therapeutic efficacy .
- Peripheral Target Engagement: Phase 1 clinical studies indicated that this compound engages peripheral targets effectively, providing evidence of its pharmacodynamic effects in humans .
Cancer Treatment
Ovarian Cancer:
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in ovarian cancer. In vitro experiments revealed that this compound significantly suppressed cell proliferation, invasion, and migration in ovarian carcinoma cell lines (A2780 and OVCAR3). The compound induced G1 cell cycle arrest and downregulated several key proteins involved in cell cycle progression and apoptosis .
Key Findings:
- Concentration-Dependent Effects: this compound's inhibitory effects on ovarian cancer cells were dose-dependent, with significant reductions observed at concentrations as low as 1 μM .
- Mechanistic Insights: The drug reduced the expression of GSK-3β, cyclin D1, CDK2, CDK1, Bcl-xL, and MMP9 at both mRNA and protein levels, indicating a multifaceted mechanism of action against tumorigenesis .
Data Summary
Case Study 1: Alzheimer's Disease
In a study involving transgenic mice models for Alzheimer's disease, this compound was administered over a period of several weeks. Results indicated a significant improvement in cognitive function as measured by behavioral tests and enhanced synaptic plasticity observed through electrophysiological recordings .
Case Study 2: Ovarian Cancer
A series of experiments conducted on human ovarian cancer cell lines demonstrated that this compound not only inhibited proliferation but also altered the morphology of cancer cells by reducing lamellipodia formation. The study concluded that this compound could serve as a promising candidate for further clinical trials targeting ovarian cancer therapy .
Mécanisme D'action
Target of Action
AZD1080, also known as AZ-11548415 or 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile, is a potent and selective inhibitor of Glycogen synthase kinase-3 (GSK3) . GSK3 is a highly conserved serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis . It has two isoforms, GSK3α and GSK3β, both of which are targeted by this compound .
Mode of Action
This compound interacts with its targets, GSK3α and GSK3β, by inhibiting their kinase activity . This inhibition results in the suppression of the phosphorylation of various downstream substrates of GSK3, including the microtubule-binding protein tau . The inhibition of GSK3 by this compound is selective, with Ki values of 6.9 nM for GSK3α and 31 nM for GSK3β .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tau phosphorylation pathway . GSK3 is the major kinase that phosphorylates tau, and abnormal hyperphosphorylation of tau leads to microtubule dysfunction and is believed to promote the formation of neurofibrillary tangles . These tangles are implicated in a number of neurodegenerative tauopathies, including Alzheimer’s disease . By inhibiting GSK3, this compound suppresses tau phosphorylation, thereby potentially mitigating these pathological conditions .
Result of Action
The molecular effect of this compound is the inhibition of tau phosphorylation in cells expressing human tau and in the intact rat brain . On a cellular level, this compound has been shown to reverse synaptic plasticity deficits in rodent brain . It’s also suggested that this compound may have both disease-modifying and symptomatic potential in the treatment of Alzheimer’s disease and related tauopathies .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
AZD-1080 est synthétisé par une série de réactions chimiques impliquant la formation de la structure centrale de l'indole. Les étapes clés comprennent :
Formation du Noyau Indole : La synthèse commence par la formation du noyau indole via une réaction de synthèse d'indole de Fischer.
Réactions de Substitution : Des réactions de substitution ultérieures introduisent les motifs pyridine et morpholine.
Couplage Final : La dernière étape consiste à coupler l'indole substitué avec un groupe nitrile pour former la molécule complète d'AZD-1080.
Méthodes de Production Industrielle
La production industrielle d'AZD-1080 implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela inclut :
Optimisation des Conditions de Réaction : Assurer un rendement élevé et une pureté optimale en optimisant la température, la pression et les conditions de solvant.
Purification : Utiliser des techniques telles que la cristallisation et la chromatographie pour purifier le produit final.
Contrôle de Qualité : Mettre en œuvre des mesures rigoureuses de contrôle de qualité pour garantir la cohérence et la sécurité du composé produit.
Analyse Des Réactions Chimiques
Types de Réactions
AZD-1080 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier le groupe nitrile.
Substitution : Diverses réactions de substitution peuvent être réalisées sur les cycles indole et pyridine.
Réactifs et Conditions Communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.
Produits Principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'AZD-1080 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .
Comparaison Avec Des Composés Similaires
Composés Similaires
Chlorure de Lithium : Un inhibiteur non sélectif de la glycogène synthase kinase-3 bêta, couramment utilisé en recherche mais moins puissant qu'AZD-1080.
SB-216763 : Un autre inhibiteur sélectif de la glycogène synthase kinase-3 bêta, mais avec des propriétés pharmacocinétiques différentes.
CHIR-99021 : Un inhibiteur hautement sélectif de la glycogène synthase kinase-3 bêta, souvent utilisé en recherche sur les cellules souches.
Unicité d'AZD-1080
AZD-1080 est unique en raison de sa haute sélectivité et de sa puissance pour la glycogène synthase kinase-3 bêta, ainsi que de sa capacité à pénétrer dans le cerveau et à présenter une implication périphérique sur la cible. Cela en fait un candidat prometteur pour le traitement des maladies neurodégénératives .
Activité Biologique
AZD1080 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase implicated in various neurodegenerative diseases, particularly Alzheimer's disease (AD). By inhibiting GSK-3, this compound aims to address the pathological phosphorylation of tau proteins, which leads to neurofibrillary tangles and synaptic dysfunction. This article focuses on the biological activity of this compound, examining its effects on synaptic plasticity, tau phosphorylation, and potential applications in cancer treatment.
GSK-3 Inhibition
GSK-3 is a key player in several cellular processes, including metabolism, cell differentiation, and apoptosis. Its dysregulation is linked to various diseases, including AD and cancer. This compound selectively inhibits GSK-3β, leading to:
- Reduction in tau phosphorylation : Inhibition of GSK-3 prevents tau protein from detaching from microtubules, thereby reducing neurofibrillary tangles associated with AD .
- Rescue of synaptic plasticity : this compound has been shown to reverse deficits in long-term potentiation (LTP) in rodent models, suggesting its potential to restore cognitive functions impaired by synaptic dysfunction .
Pharmacodynamics
This compound exhibits a prolonged pharmacodynamic effect, allowing for less frequent dosing. In clinical studies, it demonstrated sustained inhibition of glycogen synthase activity in blood mononuclear cells, indicating effective peripheral target engagement .
Case Studies and Research Findings
- Synaptic Plasticity Restoration :
- Tau Phosphorylation :
Comparative Efficacy in Cancer Treatment
This compound's role extends beyond neurodegeneration; it has shown promise in cancer research as well:
- Ovarian Cancer Studies :
- Results : this compound exposure led to suppressed proliferation, invasion, and migration of ovarian cancer cells. It downregulated key proteins involved in cell cycle regulation and apoptosis (e.g., CDK2, cyclin D1) in a dose-dependent manner .
- : These findings position this compound as a potential therapeutic agent for ovarian cancer treatment, warranting further clinical investigation .
Table 1: Effects of this compound on Biological Activity
Propriétés
IUPAC Name |
2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTVBQXJFVRPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678598 | |
Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612487-72-6 | |
Record name | AZD-1080 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1080 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.